molecular formula C15H16BrNO4S B300628 (5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300628
M. Wt: 386.3 g/mol
InChI Key: KKLMZTJDBVJOGH-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as BPTD, is a thiazolidinedione derivative with potential anticancer properties. It is a synthetic compound that has shown promising results in preclinical studies as an effective anticancer agent.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that (5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione may inhibit the activity of the transcription factor STAT3, which is known to play a critical role in cancer cell survival and proliferation. (5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione may also induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
(5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the migration and invasion of cancer cells. In addition, (5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using (5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is that it has shown potent anticancer activity in various cancer cell lines. Another advantage is that (5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione has demonstrated low toxicity in animal studies. However, one limitation of using (5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is that its mechanism of action is not fully understood, which may hinder the development of more effective anticancer therapies based on (5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione.

Future Directions

There are several future directions for research on (5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further elucidate the mechanism of action of (5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione in cancer cells. Another direction is to investigate the potential of (5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione in combination with other anticancer agents to enhance its efficacy. Additionally, the development of (5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione analogs with improved potency and selectivity may also be a promising direction for future research.

Synthesis Methods

The synthesis of (5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-5-ethoxy-4-propoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the thiazolidinedione ring. The final product is obtained after purification through column chromatography.

Scientific Research Applications

(5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential anticancer properties. In vitro studies have shown that (5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione inhibits the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also demonstrated that (5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione can inhibit tumor growth in mice models.

properties

Product Name

(5Z)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C15H16BrNO4S

Molecular Weight

386.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C15H16BrNO4S/c1-3-5-21-13-10(16)6-9(7-11(13)20-4-2)8-12-14(18)17-15(19)22-12/h6-8H,3-5H2,1-2H3,(H,17,18,19)/b12-8-

InChI Key

KKLMZTJDBVJOGH-WQLSENKSSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)NC(=O)S2)OCC

SMILES

CCCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)S2)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)S2)OCC

Origin of Product

United States

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